molecular formula C12H6Br2O2 B1583168 2,7-Dibromodibenzo-P-dioxin CAS No. 39073-07-9

2,7-Dibromodibenzo-P-dioxin

Cat. No. B1583168
CAS RN: 39073-07-9
M. Wt: 341.98 g/mol
InChI Key: FPZRQZSGNKQNMF-UHFFFAOYSA-N
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Description

2,7-Dibromodibenzo-P-dioxin is a chemical compound that contains 24 bonds in total, including 18 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 aromatic ethers .


Synthesis Analysis

The synthesis of 2,7-Dibromodibenzo-P-dioxin has been studied through the thermal reactions of 2,4-dibromophenol (diBP), 2,6-diBP, and 2,4,6-triBP. The major compound produced from the thermal reaction of 2,4-diBP was 2,7-dibromodibenzo-p-dioxin .


Molecular Structure Analysis

The molecular structure of 2,7-Dibromodibenzo-P-dioxin consists of 22 atoms, including 6 Hydrogen atoms, 12 Carbon atoms, 2 Oxygen atoms, and 2 Bromine atoms .


Chemical Reactions Analysis

The chemical reactions of 2,7-Dibromodibenzo-P-dioxin involve processes of debromination and bromination. The pyrolysis of 2,6-diBP and 2,4,6-triBP produced two major brominated dioxin isomers through direct condensation and a Smiles rearrangement .


Physical And Chemical Properties Analysis

2,7-Dibromodibenzo-P-dioxin is described as colorless crystals or a white powder. It is insoluble in water .

Scientific Research Applications

Formation and Analysis

  • Pyrolysis and Thermal Reactions : A study explored the thermal reactions of brominated phenols and their pyrolytic products, with 2,7-dibromodibenzo-p-dioxin (diBDD) being a major compound produced from these reactions. It was observed that the maximum yield of dioxins was at 400°C, with decomposition through debromination occurring at higher temperatures (Na, Hong, & Kim, 2007).

Environmental and Health Effects

  • Toxicity Profiles : An article reviewed the health effects of polybrominated dibenzo-p-dioxins (PBDDs), suggesting that brominated compounds might have similar toxicity profiles to their chlorinated homologs. However, a major data gap in exposure scenarios and environmental levels limits risk assessment of these chemicals (Birnbaum, Staskal, & Diliberto, 2003).

Biodegradation and Biotransformation

  • Degradation by Fungi : Certain fungi species, particularly Coprinellus species, have shown the ability to degrade 2,7-dibromodibenzo-p-dioxin, transforming it into monohydroxylated compounds. This process is potentially mediated by the P450 system and is significant for its application in soil bioremediation (Suhara, Kamei, Maekawa, & Kondo, 2011).

Environmental Formation and Persistence

  • Formation from Natural Precursors : The formation of brominated dioxins from natural substances like 2,4,6-tribromophenol, particularly in marine systems, has been investigated. This formation process supports the theory that PBDDs, including diBDD, are naturally formed and have environmental relevance (Arnoldsson, Andersson, & Haglund, 2012).

Application in Bioremediation and Research

  • Metabolism by Engineered Yeasts : Research involving recombinant yeast cells expressing mammalian cytochrome P450 showed metabolism of polychlorinated dibenzo-p-dioxins (PCDDs), including 2,7-dibromodibenzo-p-dioxin. This study indicates potential applications in bioremediation of contaminated soils and treatment of dioxin exposure (Sakaki, Shinkyo, Takita, Ohta, & Inouye, 2002).

properties

IUPAC Name

2,7-dibromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZRQZSGNKQNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192318
Record name Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromodibenzo-P-dioxin

CAS RN

39073-07-9
Record name Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039073079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
K Kannan, C Liao, HB Moon - Dioxins and Health: Including …, 2012 - Wiley Online Library
Polybrominated dibenzo-p-dioxin s (PBDD s) and polybrominated dibenzofuran s (PBDF s) have chemical structures similar to those of polychlorinated dibenzo-p-dioxins and …
Number of citations: 15 onlinelibrary.wiley.com
P Haglund, A Malmvärn, S Bergek… - … science & technology, 2007 - ACS Publications
Levels of polybrominated dibenzo-p-dioxins (PBDDs) were measured in marine fish, mussels, and shellfish. PBDDs were nondetectable in samples from freshwater environments, and …
Number of citations: 115 pubs.acs.org
H Gilman, JJ Dietrich - Journal of the American Chemical Society, 1958 - ACS Publications
Several new'derivatives of dibenzo-p-dioxin havebeen prepared while studying the directive influence of bromo and nitro substituents. Those chemically identified are 2-bromo-7-nitro-, …
Number of citations: 9 pubs.acs.org
TJ Nestrick, LL Lamparski, TL Peters - Chemosphere, 1989 - Elsevier
Brominated dibenzo-p-dioxin and dibenzofuran (BDD/BDF) isomers, specifically having from one to three halogens located in the 2,3,7,8-substituent positions, that are [ 13 C]-labeled …
Number of citations: 5 www.sciencedirect.com
YC Na, JK Hong, KJ Kim - Bulletin of the Korean Chemical Society, 2007 - koreascience.kr
This study examined the thermal reactions of 2, 4-dibromophenol (diBP), 2, 6-diBP and 2, 4, 6-triBP. The products obtained under pyrolytic conditions were analyzed by gas …
Number of citations: 9 koreascience.kr
富田真雄, 上田伸一 - Chemical and Pharmaceutical Bulletin, 1964 - jlc.jst.go.jp
Dibenzo-p-dioxin (I) derivatives showed blue color in antimony pentachloride. These colored solutions gave electron spin resonance absorption spectra and the formation of the cation …
Number of citations: 2 jlc.jst.go.jp
富田真雄, 上田伸一 - Chemical and Pharmaceutical Bulletin, 1964 - jlc.jst.go.jp
Compounds having a skeleton of dibenzo-p-dioxin (I) show a characteristic color (mostly blue or greenish blue and sometimes violet) in concentrated sulfuric acid with an oxidizing …
Number of citations: 2 jlc.jst.go.jp
M Tomita, S Ueda - Chemical and pharmaceutical bulletin, 1964 - jstage.jst.go.jp
Compounds having a skeleton of dibenzo-p-dioxin (I) show a characteristic color (mostly blue or greenish blue and sometimes violet) in concentrated sulfuric acid with an oxidizing …
Number of citations: 4 www.jstage.jst.go.jp
AS Kende, JJ Wade, D Ridge… - The Journal of Organic …, 1974 - ACS Publications
Values of AF* from Table I except for X= NH, which comes from ref 3. 6 The 13CH coupling constants for NCHa protons; see ref 3 and 13. should depend on the extent of CN double-…
Number of citations: 95 pubs.acs.org
H Wynberg - Journal of the American Chemical Society, 1958 - ACS Publications
Starting with the commercially available 1, 2, 4-trihydroxybutane a new route to 3-substituted furans via 3-ketotetrahydrofurans has been investigated. The synthesis of the hitherto …
Number of citations: 45 pubs.acs.org

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